molecular formula C10H11FO B8151584 1-Ethoxy-2-fluoro-4-vinylbenzene

1-Ethoxy-2-fluoro-4-vinylbenzene

Cat. No.: B8151584
M. Wt: 166.19 g/mol
InChI Key: XHFLGYQBOAIFTO-UHFFFAOYSA-N
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Description

1-Ethoxy-2-fluoro-4-vinylbenzene: is an organic compound with the molecular formula C10H11FO . It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group, a fluoro group, and a vinyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-2-fluoro-4-vinylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethoxybenzene, fluorobenzene, and vinylbenzene.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-fluoro-4-vinylbenzene can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.

    Oxidation and Reduction: The vinyl group can undergo oxidation and reduction reactions to form different products.

    Addition Reactions: The vinyl group can also participate in addition reactions with various reagents.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.

Major Products

    Substitution Products: Depending on the substituent introduced, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation of the vinyl group can lead to the formation of aldehydes or carboxylic acids.

    Reduction Products: Reduction of the vinyl group can result in the formation of ethyl-substituted benzene derivatives.

Scientific Research Applications

1-Ethoxy-2-fluoro-4-vinylbenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-fluoro-4-vinylbenzene in various reactions involves the following steps:

    Electrophilic Attack: The benzene ring undergoes electrophilic attack due to the presence of electron-donating and electron-withdrawing groups.

    Formation of Intermediate: A positively charged intermediate (benzenonium ion) is formed.

    Substitution or Addition: The intermediate undergoes substitution or addition reactions to form the final product.

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxy-4-vinylbenzene: Lacks the fluoro group, making it less reactive in certain electrophilic aromatic substitution reactions.

    1-Fluoro-4-vinylbenzene: Lacks the ethoxy group, affecting its solubility and reactivity.

    1-Ethoxy-2-fluorobenzene: Lacks the vinyl group, limiting its ability to undergo addition reactions.

Uniqueness

1-Ethoxy-2-fluoro-4-vinylbenzene is unique due to the presence of all three substituents (ethoxy, fluoro, and vinyl groups) on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

4-ethenyl-1-ethoxy-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFLGYQBOAIFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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